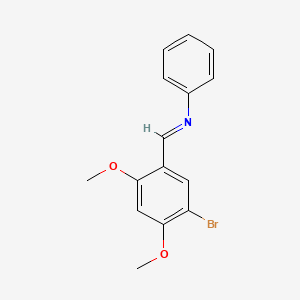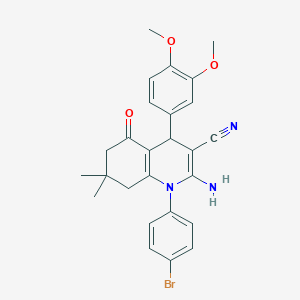![molecular formula C23H17ClN2O5 B15011620 3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15011620.png)
3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound that features a benzodioxin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formylation: The benzodioxin derivative is then formylated using formic acid or formyl chloride.
Amidation: The formylated benzodioxin is reacted with an amine to form the formamido derivative.
Imination: The formamido derivative undergoes imination with an appropriate reagent to form the imino compound.
Esterification: Finally, the imino compound is esterified with 2-chlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring system and the imino group are likely involved in binding to these targets, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring system but differ in their functional groups.
Formamido derivatives: Compounds with formamido groups but different core structures.
Chlorobenzoate esters: Esters of chlorobenzoic acid with various alcohols.
Uniqueness
The uniqueness of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE lies in its combination of a benzodioxin ring, formamido group, and chlorobenzoate ester, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H17ClN2O5 |
|---|---|
分子量 |
436.8 g/mol |
IUPAC名 |
[3-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17ClN2O5/c24-19-7-2-1-6-18(19)23(28)31-17-5-3-4-15(12-17)14-25-26-22(27)16-8-9-20-21(13-16)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27)/b25-14+ |
InChIキー |
OPZFBMPSCVBRQU-AFUMVMLFSA-N |
異性体SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Cl |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15011537.png)
![4-{[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B15011564.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15011569.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B15011572.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15011580.png)


![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15011597.png)
![3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011600.png)
![N-(3,5-dibromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15011603.png)

![3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15011618.png)
![5-{[(Z)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15011622.png)
![3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B15011625.png)
